ELN 441958 is derived from mirtazapine through a series of synthetic modifications aimed at enhancing its pharmacological properties. It falls under the category of tetracyclic antidepressants, which are characterized by their unique four-ring structure that facilitates interaction with various neurotransmitter receptors. The compound's chemical identity can be described by its molecular formula, , and it is identified by the CAS number 913064-52-8.
The synthesis of ELN 441958 involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale, focusing on maximizing yield and purity through controlled reaction conditions, solvent selection, and purification techniques like crystallization and chromatography .
The molecular structure of ELN 441958 can be represented using its canonical and isomeric SMILES notation:
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
CN1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets. The tetracyclic framework allows for diverse interactions with neurotransmitter receptors, which is essential for its antidepressant activity.
ELN 441958 participates in various chemical reactions typical of tetracyclic compounds. These may include:
The reactions are generally facilitated under controlled conditions to ensure high yields and selectivity towards desired products .
The mechanism of action for ELN 441958 primarily involves modulation of neurotransmitter systems. It acts as an antagonist at certain serotonin receptors (notably serotonin receptor subtype 2) while enhancing norepinephrine transmission. This dual action contributes to its antidepressant effects by balancing neurotransmitter levels in the brain, which is crucial for mood regulation.
Research indicates that compounds like ELN 441958 may also influence neuroplasticity, potentially offering additional therapeutic benefits in treating depression .
ELN 441958 exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies for pharmaceutical applications .
ELN 441958 has several applications in scientific research:
The bradykinin B1 receptor (BDKRB1) is a G-protein coupled receptor (GPCR) encoded by the BDKRB1 gene on chromosome 14q32.2 in humans [3] [7]. Unlike the constitutively expressed B2 receptor, BDKRB1 is inducible and upregulated following tissue injury, inflammation, or exposure to proinflammatory cytokines (e.g., IL-1β, TNF-α) [2] [6]. Its activation by des-Arg9-bradykinin and des-Arg10-kallidin triggers intracellular calcium mobilization, nitric oxide production, and cytokine release, contributing to chronic inflammatory responses, hyperalgesia, and neurogenic inflammation [3] [5]. BDKRB1 signaling involves Gq/11 protein coupling, leading to phospholipase C activation and subsequent calcium-dependent pathways that amplify pain and vascular permeability [7] [9]. In pathologies like arthritis, neuropathic pain, and respiratory inflammation, BDKRB1 expression correlates with disease severity, making it a rational target for therapeutic intervention [6] [9].
Early bradykinin antagonists were peptide-based molecules with limited oral bioavailability and short half-lives [5]. The discovery of the B1 receptor's inducible nature in the 1990s accelerated targeted drug development [6]. Key milestones include:
Table 1: Evolution of Bradykinin B1 Receptor Antagonists
Generation | Examples | Ki (nM) | Limitations |
---|---|---|---|
Peptide-based | [Leu8]-des-Arg9-BK | 10–100 | Rapid enzymatic degradation |
Early small molecules | SSR240612 | 0.6–1.8 | Moderate selectivity |
Optimized antagonists | ELN-441958 | 0.26 | High oral bioavailability |
BDKRB1 is minimally expressed in healthy tissues but markedly upregulated in chronic pain and inflammation, reducing on-target side effect risks [2] [9]. Preclinical evidence confirms its role in:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7